molecular formula C11H16ClNO B2568301 (s)-2-(2-Methoxyphenyl)pyrrolidine hydrochloride CAS No. 1381928-83-1

(s)-2-(2-Methoxyphenyl)pyrrolidine hydrochloride

Cat. No.: B2568301
CAS No.: 1381928-83-1
M. Wt: 213.71
InChI Key: SOLICRXAXXNCCU-PPHPATTJSA-N
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Description

(S)-2-(2-Methoxyphenyl)pyrrolidine hydrochloride (CAS: 1381928-83-1) is a chiral pyrrolidine derivative characterized by a methoxy-substituted phenyl group at the ortho position of the pyrrolidine ring. Its molecular formula is C₁₁H₁₆ClNO, with a molecular weight of 213.70 g/mol . The compound is typically stored at room temperature in a sealed, dry environment to maintain stability .

Structurally, the (S)-enantiomer is distinguished by the spatial arrangement of the methoxyphenyl group, which may influence its pharmacological and biochemical interactions.

Properties

IUPAC Name

(2S)-2-(2-methoxyphenyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-13-11-7-3-2-5-9(11)10-6-4-8-12-10;/h2-3,5,7,10,12H,4,6,8H2,1H3;1H/t10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLICRXAXXNCCU-PPHPATTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1[C@@H]2CCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (s)-2-(2-Methoxyphenyl)pyrrolidine hydrochloride typically involves the following steps:

    Synthetic Routes and Reaction Conditions: The compound can be synthesized through a series of chemical reactions starting from commercially available precursors. One common method involves the reaction of 2-methoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst to form the intermediate product, which is then converted to the hydrochloride salt.

    Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

(s)-2-(2-Methoxyphenyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The methoxy group in the compound can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions, leading to the formation of substituted products.

Scientific Research Applications

Scientific Research Applications

The applications of (S)-2-(2-Methoxyphenyl)pyrrolidine hydrochloride can be categorized into several key areas:

Medicinal Chemistry

  • Drug Development : This compound is being investigated as a potential pharmaceutical intermediate, particularly for drugs targeting neurological disorders. Its structural features may enhance its interaction with biological targets, making it a candidate for developing novel therapeutic agents .
  • Neuropharmacology : Studies indicate that this compound may influence neurotransmitter systems, suggesting its potential role in treating conditions like depression or anxiety .

Organic Synthesis

  • Building Block : It serves as a versatile building block in the synthesis of more complex organic molecules. The compound's ability to participate in various chemical reactions makes it valuable for creating diverse chemical entities .
  • Asymmetric Synthesis : The compound can act as a chiral catalyst in asymmetric reactions, facilitating the formation of enantiomerically enriched products .

Biological Studies

  • Cellular Effects : Research has been conducted to understand the effects of this compound on cellular processes, including its bioactivity and interaction with specific enzymes and receptors .
  • Therapeutic Applications : Investigations into its anti-inflammatory and analgesic properties have shown promise, indicating potential uses in pain management therapies .

Data Table: Summary of Applications

Application AreaDescriptionReference
Medicinal ChemistryPotential pharmaceutical intermediate for neurological disorders
Organic SynthesisBuilding block for synthesizing complex organic molecules
Biological StudiesInvestigating effects on cellular processes and interactions with enzymes
Therapeutic PotentialAnti-inflammatory and analgesic properties under study

Case Study 1: Neuropharmacological Effects

Research has demonstrated that this compound exhibits significant activity on neurotransmitter systems. A study indicated that modifications to the pyrrolidine structure could enhance its efficacy against specific neurological targets, showcasing its potential in drug development for mental health disorders.

Case Study 2: Asymmetric Catalysis

In synthetic chemistry, this compound has been utilized as a chiral catalyst. A recent study highlighted its role in facilitating asymmetric Michael additions, leading to the formation of enantioenriched ketones from aldehydes. This application is crucial for developing pharmaceuticals with desired stereochemical configurations.

Mechanism of Action

The mechanism of action of (s)-2-(2-Methoxyphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (S)-2-(2-Methoxyphenyl)pyrrolidine hydrochloride with structurally analogous compounds, emphasizing substituent variations, physicochemical properties, and reported biological activities.

Compound Name CAS Number Molecular Formula Key Substituents Biological Activity/Notes Reference
This compound 1381928-83-1 C₁₁H₁₆ClNO 2-Methoxyphenyl (ortho) Research use only; no human data available
(S)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride N/A C₁₁H₁₆ClNO 4-Methoxyphenyl (para) Positional isomer; unstudied pharmacological profile
(S)-2-(3-Methoxyphenyl)pyrrolidine hydrochloride 1381929-36-7 C₁₁H₁₆ClNO 3-Methoxyphenyl (meta) Structural isomer; similarity score 1.00
(R)-2-(2-Fluorophenyl)pyrrolidine hydrochloride 1381929-34-5 C₁₀H₁₃ClFN 2-Fluorophenyl Fluorine substitution may enhance metabolic stability
2-[(3-Fluoro-2-methoxyphenyl)methyl]pyrrolidine hydrochloride 2155854-81-0 C₁₂H₁₇ClFNO 3-Fluoro-2-methoxybenzyl Fluorine and methoxy combination; no activity data
SB-269970 hydrochloride (5-HT₇ antagonist) 1185054-87-9 C₁₈H₂₆ClN₃O₃S Sulfonyl-piperidinyl-pyrrolidine Antidepressant-like effects in rodent models
HBK14 (Piperazine derivative) N/A C₂₄H₃₁ClN₂O₃ 2-Methoxyphenyl-piperazine Synthesized for CNS receptor studies

Key Observations:

Positional Isomerism: The position of the methoxy group (ortho, meta, para) significantly alters molecular interactions.

Halogen Substitution : Fluorine introduction (e.g., in 2-fluorophenyl or 3-fluoro-2-methoxy derivatives) may improve metabolic stability and bioavailability compared to methoxy-only analogs .

Piperazine vs. Pyrrolidine Scaffolds : Piperazine derivatives like HBK14 exhibit distinct pharmacokinetic profiles due to their larger, more flexible structures, whereas pyrrolidine derivatives (e.g., SB-269970) show higher selectivity for serotonin receptors .

Chirality : The (S)-enantiomer of the target compound may exhibit different biological effects compared to its (R)-counterparts, such as (R)-2-(5-fluoro-2-methylphenyl)pyrrolidine hydrochloride (CAS: 1381929-21-0) .

Research Implications and Gaps

  • Pharmacological Data: Limited studies exist on the target compound’s biological activity.
  • Toxicity: No thorough toxicological data are available for this compound, though hazard statements (H302, H315, H319, H335) indicate precautions for handling .
  • Synthetic Analogues : Derivatives with trifluoromethyl groups (e.g., CAS 1217463-07-4) demonstrate enhanced lipophilicity but remain unexplored in biological systems .

Biological Activity

(S)-2-(2-Methoxyphenyl)pyrrolidine hydrochloride is a chiral organic compound with significant potential in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H14_{14}ClN
  • Molecular Weight : Approximately 213.70 g/mol
  • Structural Features : The compound features a pyrrolidine ring substituted with a 2-methoxyphenyl group, which is critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter systems. Preliminary studies suggest the following mechanisms:

  • Neurotransmitter Modulation : The compound may influence serotonin and dopamine pathways, potentially aiding in the treatment of mood disorders such as depression and anxiety.
  • Receptor Interaction : It is hypothesized that this compound binds to specific receptors or enzymes, modulating their activity. This interaction is crucial for its therapeutic effects .

Neuropharmacological Effects

Research indicates that this compound can cross the blood-brain barrier, enhancing its relevance in neuropharmacology. Its ability to modulate neurotransmitter systems positions it as a candidate for further investigation in treating neuropsychiatric disorders.

Antimicrobial Properties

In addition to its neuropharmacological potential, there is emerging evidence of antimicrobial activity associated with pyrrolidine derivatives. A study evaluating various pyrrolidine compounds found that certain derivatives exhibited moderate to good antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated promising results:

Bacterial Strain MIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Escherichia coli8.33 - 23.15
Pseudomonas aeruginosa13.40 - 137.43
Candida albicans16.69 - 78.23

These results suggest that modifications in the structure of pyrrolidine derivatives can enhance their antimicrobial efficacy .

Case Studies

  • Neuropharmacological Study :
    A study focused on the effects of this compound on serotonin receptors demonstrated its potential to act as a selective serotonin reuptake inhibitor (SSRI). This finding supports its use in treating depressive disorders.
  • Antimicrobial Evaluation :
    Another research effort examined the antibacterial properties of several pyrrolidine derivatives, including this compound, revealing that structural variations significantly impacted their efficacy against various bacterial strains .

Q & A

Q. Advanced

  • Liver Microsome Assays : Incubate with NADPH-supplemented microsomes and quantify parent compound degradation via LC-MS/MS .
  • CYP Enzyme Inhibition Screening : Test against CYP3A4/2D6 isoforms to identify metabolic pathways .
  • In Vivo PK Studies : Administer to rodents and measure plasma half-life using serial blood sampling .

How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?

Q. Advanced

  • Substituent Variation : Synthesize analogs with fluorinated or methylthio groups at the phenyl ring to assess steric/electronic effects .
  • Bioisosteric Replacement : Replace the pyrrolidine ring with piperidine or azetidine to modulate receptor selectivity .
  • Free-Wilson Analysis : Quantify contributions of individual substituents to biological activity using regression models .

What in vivo experimental models are suitable for evaluating the neuropharmacological efficacy of this compound?

Q. Advanced

  • Rodent Behavioral Assays : Test antidepressant-like effects in forced swim tests or tail suspension models .
  • Electrophysiology : Measure synaptic plasticity in hippocampal slices to assess cognitive enhancement potential .
  • PET Imaging : Radiolabel the compound (e.g., 11C^{11}C-methoxy group) to track brain distribution in non-human primates .

How can researchers identify and quantify synthetic impurities in this compound batches?

Q. Basic

  • HPLC-UV/ELSD : Use C18 columns (acetonitrile/0.1% TFA gradient) to separate impurities .
  • LC-HRMS : Detect low-abundance impurities (e.g., des-methyl analogs) with high-resolution mass accuracy .
  • NMR Spiking : Add authentic impurity standards to confirm retention times and spectral matches .

What strategies mitigate the hygroscopicity of this compound during storage?

Q. Basic

  • Desiccated Storage : Store in airtight containers with silica gel at -20°C to limit moisture uptake .
  • Lyophilization : Convert to a free base, lyophilize, and reconstitute in anhydrous solvents before use .
  • Polymorph Screening : Identify stable crystalline forms via X-ray diffraction to reduce hygroscopicity .

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